Enhanced uPA Affinity Over Benzamidine
The unsubstituted parent compound benzo[b]thiophene-2-carboxamidine binds to human uPA with Ki = 2.30 μM, representing approximately 11-fold weaker affinity than its 4-iodo analog B428 (Ki = 0.21 ± 0.02 μM) [1][2]. In plasminogen-linked functional assays, the parent scaffold-derived 4-iodo inhibitor B428 inhibits human uPA with IC₅₀ = 0.32 μM, while the more elaborated 4-substituted analog B623 achieves IC₅₀ = 0.07 μM [3]. The unsubstituted parent thus occupies a low-potency baseline position in this SAR series, making it essential for quantifying the potency gains conferred by 4-position halogenation.
| Evidence Dimension | Inhibitory affinity (Ki) for human urokinase-type plasminogen activator (uPA) |
|---|---|
| Target Compound Data | Ki = 2.30 μM (2300 nM) toward human uPA |
| Comparator Or Baseline | 4-Iodobenzo[b]thiophene-2-carboxamidine (B428/APC-6860): Ki = 0.21 ± 0.02 μM (210 nM) toward human uPA |
| Quantified Difference | ~11-fold lower affinity (2300 nM vs. 210 nM) |
| Conditions | Recombinant human uPA, pH 7.4, 2°C; Ki determined by enzyme inhibition assay (Axys Pharmaceutical / BindingDB data). Katz et al. (2000) crystallographic complex. |
Why This Matters
The 11-fold affinity gap quantifies the critical contribution of the 4-iodo substituent to S1 pocket occupancy, establishing the parent compound as the indispensable negative control for SAR campaigns aimed at optimizing uPA potency.
- [1] BindingDB BDBM14170. Benzo[b]thiophene-2-carboxamidine. Ki (human uPA) = 2.30E+3 nM. Axys Pharmaceutical, pH 7.4, 2°C. View Source
- [2] Katz BA, Mackman R, Luong C, Radika K, Martelli A, Sprengeler PA, Wang J, Chan H, Wong L. Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Chem Biol. 2000 Apr;7(4):299-312. PMID: 10779411. (4-iodo derivative Ki = 0.21 ± 0.02 μM). View Source
- [3] Towle MJ, Lee A, Maduakor EC, Schwartz CE, Bridges AJ, Littlefield BA. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor. Cancer Res. 1993 Jun 1;53(11):2553-9. PMID: 8495419. View Source
